molecular formula C7H8BrNO B1291404 3-Bromo-2-methoxy-6-methylpyridine CAS No. 717843-47-5

3-Bromo-2-methoxy-6-methylpyridine

Cat. No. B1291404
M. Wt: 202.05 g/mol
InChI Key: KSFXMDCBPCLNCM-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-6-methylpyridine is a brominated pyridine derivative that is of interest in various chemical syntheses and applications. While the specific compound is not directly studied in the provided papers, related compounds and their chemical behaviors can offer insights into its properties and potential reactions.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multistep reactions with careful control of regioselectivity. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the importance of regioselective reactions and the use of protective groups to achieve the desired substitution pattern on the pyridine ring . Similarly, the synthesis of 3-bromo-6-methylpyridazine from a diketone precursor through cyclization, dehydrogenation, and substitution reactions indicates a method that could potentially be adapted for the synthesis of 3-bromo-2-methoxy-6-methylpyridine .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated in the characterization of 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol . The planarity of the pyridine ring and the orientation of substituents are crucial for understanding the reactivity and potential intermolecular interactions of these compounds.

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, including bromination, deprotonation, and lithium-bromine exchange, which allow for the introduction of different electrophiles . The reactivity of the bromo and methoxy groups on the pyridine ring can be exploited in further functionalization reactions. Schiff base formation, as seen with 2-bromo-6-[(6-methylpyridin-2-ylimino)methyl]phenol, is another reaction that pyridine derivatives can participate in, which can lead to compounds with interesting biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as their crystal structures, hydrogen bonding patterns, and luminescence behaviors, can be significantly influenced by their substituents . For example, the presence of bromo and methoxy groups can affect the overall polarity, hydrogen bonding capability, and solid-state packing of the molecules. The thermal properties and stability of these compounds can also be studied using techniques like simultaneous thermal analysis .

Scientific Research Applications

Methods of Application or Experimental Procedures:
The synthesis of the p38α mitogen-activated protein kinase inhibitors starts from 2-fluoro-4-methylpyridine . This optimized strategy avoids the use of palladium as a catalyst and is more diverse and versatile .

Results or Outcomes:
Using this optimized protocol, both enantiomers of a potent inhibitor were synthesized . Biological data demonstrated that the (S)-enantiomer is two times more potent . The overall yield of the synthesis starting from 2-fluoro-4-methylpyridine was 29.4%, which is more than eight times higher than the yield from a previously published synthesis starting from 2-bromo-4-methylpyridine .

Methods of Application or Experimental Procedures:
The synthesis of the p38α mitogen-activated protein kinase inhibitors starts from 2-fluoro-4-methylpyridine . This optimized strategy avoids the use of palladium as a catalyst and is more diverse and versatile .

Results or Outcomes:
Using this optimized protocol, both enantiomers of a potent inhibitor were synthesized . Biological data demonstrated that the (S)-enantiomer is two times more potent . The overall yield of the synthesis starting from 2-fluoro-4-methylpyridine was 29.4%, which is more than eight times higher than the yield from a previously published synthesis starting from 2-bromo-4-methylpyridine .

Methods of Application or Experimental Procedures:
The synthesis of the p38α mitogen-activated protein kinase inhibitors starts from 2-fluoro-4-methylpyridine . This optimized strategy avoids the use of palladium as a catalyst and is more diverse and versatile .

Results or Outcomes:
Using this optimized protocol, both enantiomers of a potent inhibitor were synthesized . Biological data demonstrated that the (S)-enantiomer is two times more potent . The overall yield of the synthesis starting from 2-fluoro-4-methylpyridine was 29.4%, which is more than eight times higher than the yield from a previously published synthesis starting from 2-bromo-4-methylpyridine .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to GHS classification . It can cause skin irritation (H315) and serious eye irritation (H318) . Precautionary measures include wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

3-bromo-2-methoxy-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFXMDCBPCLNCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620665
Record name 3-Bromo-2-methoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methoxy-6-methylpyridine

CAS RN

717843-47-5
Record name 3-Bromo-2-methoxy-6-methylpyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methoxy-6-methylpyridine
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URL https://comptox.epa.gov/dashboard/DTXSID40620665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-methoxy-6-methylpyridine
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Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 3-bromo-2-chloro-6-methylpyridine (300 mg, 1.45 mmol) in tetrahydrofuran (20 mL), add sodium methoxide (1.57 g, 29 mmol), slowly with stirring. Allow the mixture to warm to ambient temperature and stir overnight. Add additional sodium methoxide (500 mg) and stir at 100° C. overnight. Quench with water (20 mL), extract three times with ethyl acetate (30 mL). Combine the organics and wash with water then brine, and dry over sodium sulphate. Filter and concentrate to give the title product as a yellow solid (135 mg, 46%). 1HNMR (MeOH-d4): δ 7.72 (d, 1H), 6.70 (d, 1H), 3.93 (s, 3H), 2.38 (s, 3H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Gray, L Konopski, Y Langlois - Synthetic communications, 1994 - Taylor & Francis
: Selective bromination of 2-methoxy-6-methylpyridine 2 afforded 5-bromo-2-methoxy-6-methylpyridine 8. Deprotonation of this pyridine derivative in benzylic position or lithium-bromine …
Number of citations: 23 www.tandfonline.com

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